molecular formula C14H30O2 B161783 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol CAS No. 10137-98-1

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol

Cat. No.: B161783
CAS No.: 10137-98-1
M. Wt: 230.39 g/mol
InChI Key: VKKFWRYCMZBXIG-UHFFFAOYSA-N
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Description

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol is a branched secondary alcohol ethoxylate with the molecular formula C₁₄H₃₀O₂ and an average molecular mass of 230.392 g/mol . It is a key component in industrial surfactants, notably marketed under the trade name Tergitol™ TMN (e.g., TMN-3, TMN-6, and TMN-10), which are widely used in detergents, emulsifiers, and wetting agents due to their nonionic surfactant properties . The compound features a highly branched alkyl chain (2,6,8-trimethylnonan-4-yl) attached to an ethoxyethanol backbone, contributing to its low foam generation and compatibility with hard water . Its CAS registry numbers include 10137-98-1 and 60828-78-6, the latter referring to its polyethylene glycol ether form .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6,8-trimethylnonan-4-yloxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H30O2/c1-11(2)8-13(5)10-14(9-12(3)4)16-7-6-15/h11-15H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKFWRYCMZBXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC(CC(C)C)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60828-78-6
Details Compound: Polyethylene glycol trimethylnonyl ether
Record name Polyethylene glycol trimethylnonyl ether
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DSSTOX Substance ID

DTXSID00873978
Record name 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol
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Molecular Weight

230.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10137-98-1, 60828-78-6
Record name 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol
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Record name Ethanol, 2-((1-isobutyl-3,5-dimethylhexyl)oxy)-
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-[3,5-dimethyl-1-(2-methylpropyl)hexyl]-.omega.-hydroxy-
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Record name 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol
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Record name Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]
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Record name Poly(oxy-1,2-ethanediyl), α-[3,5-dimethyl-1-(2-methylpropyl)hexyl]-ω-hydroxy
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Preparation Methods

Reaction Mechanism and Conditions

Ethoxylation involves reacting 2,6,8-trimethyl-4-nonanol with ethylene oxide under alkaline conditions. The process follows a nucleophilic substitution mechanism:

  • Base Activation : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) deprotonates the alcohol, forming an alkoxide ion.

  • Ethylene Oxide Addition : The alkoxide attacks ethylene oxide’s electrophilic carbon, yielding the ethoxylated product.

  • Chain Termination : Hydrolysis of the intermediate produces the target glycol ether.

Optimized Parameters :

  • Temperature : 120–150°C

  • Pressure : 3–5 bar

  • Catalyst : 0.5–1.5 wt% KOH

  • Molar Ratio (Alcohol:EO) : 1:1.2–1.5

Industrial-Scale Production

Large reactors employ continuous feeding of alcohol and ethylene oxide. Key industrial data:

ParameterValueSource
Yield85–92%
Purity (HPLC)≥98%
ByproductsPolyethylene glycols

Challenges :

  • Isomer Formation : The branched alkyl chain leads to threo- and erythro-isomers, complicating purification.

  • Safety : Ethylene oxide’s flammability necessitates inert atmospheres and pressure control.

Grignard Reagent-Mediated Synthesis

Stepwise Methodology

This two-step approach ensures precise control over the ether linkage:

  • Grignard Reagent Formation :

    • 2,6,8-Trimethylnon-4-yl magnesium bromide is prepared from 2,6,8-trimethylnon-4-yl bromide and magnesium in dry THF.

  • Coupling with Ethylene Glycol Derivative :

    • The Grignard reagent reacts with ethylene glycol monotosylate at −10°C to 0°C.

Critical Parameters :

  • Solvent : Anhydrous THF or diethyl ether

  • Temperature : −10°C to 25°C (prevents side reactions)

  • Work-Up : Quenching with saturated NH₄Cl, followed by extraction.

Performance Metrics

MetricValueSource
Yield68–75%
Isomeric Purity88–91%
ScalabilityLimited to batch sizes <5 kg

Advantages :

  • High regioselectivity for the desired ether bond.
    Disadvantages :

  • Moisture sensitivity increases production costs.

Catalytic Hydrogenation of Ketone Precursors

Process Overview

Starting from 2,6,8-trimethyl-4-nonanone, hydrogenation reduces the ketone to the alcohol, followed by ethoxylation:

  • Ketone Reduction :

    • Catalyst : 5% Pd/C or Raney nickel

    • Conditions : 50–80°C, 10–15 bar H₂.

  • Ethoxylation : As described in Section 1.

Comparative Data

Reduction CatalystTemperature (°C)H₂ Pressure (bar)Yield (%)
Pd/C601289
Raney Ni801578
PtO₂701082

Key Insight : Pd/C offers superior activity but requires post-reaction filtration to remove catalyst residues.

Stereochemical Control in Synthesis

Isomer Distribution

The branched alkyl chain generates threo- and erythro-isomers, influenced by:

  • Solvent Polarity : Polar solvents (e.g., DMF) favor erythro isomers (60:40 ratio).

  • Temperature : Lower temperatures (−20°C) increase threo selectivity (55:45).

Enantioselective Approaches

Asymmetric hydrocyanation of alkenes followed by hydrolysis demonstrates potential:

  • Catalyst : Chiral phosphine-ligated palladium complexes

  • Enantiomeric Excess (ee) : Up to 74%.

Limitations :

  • Multi-step synthesis reduces overall yield to 42–48%.

  • Industrial scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6,8-Trimethylnonan-4-yloxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol involves its interaction with various molecular targets. It acts as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. This property is crucial in its applications as an emulsifier and detergent .

Comparison with Similar Compounds

Table 1: Key Properties of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Toxicity Profile
This compound 10137-98-1 C₁₄H₃₀O₂ 230.39 Surfactants, detergents, emulsifiers Low acute toxicity (no GHS classification reported)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 C₁₈H₃₀O₃ 294.43 R&D applications Acute toxicity (Oral Cat. 4), Eye damage (Cat. 1)
2-(4-Methoxyphenyl)ethanol 702-23-8 C₉H₁₂O₂ 152.19 Cosmetic intermediates, antioxidants No significant acute toxicity reported
Tyrosol (2-(4-Hydroxyphenyl)ethanol) 501-94-0 C₈H₁₀O₂ 138.16 Antioxidants, enzyme inhibitors Low toxicity (GRAS status)

Structural Differentiation

  • Branching vs. Aromaticity: Unlike aromatic analogues like 2-(4-Methoxyphenyl)ethanol or Tyrosol, this compound has a branched aliphatic chain, enhancing its surfactant properties by reducing critical micelle concentration (CMC) and improving solubility in nonpolar media .
  • Ethoxylation Degree: Compared to 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol, which contains a phenoxyethoxy group, the trimethylnonyl derivative lacks aromaticity, reducing environmental persistence and bioaccumulation risks .

Functional Comparison

  • Surfactant Performance: The branched alkyl chain in this compound provides superior wetting and emulsification compared to linear-chain ethoxylates, as demonstrated in Tergitol™ formulations . In contrast, Tyrosol derivatives (e.g., 2-(3-Hydroxyphenyl)ethanol) exhibit biological activity, such as tyrosinase inhibition (up to 40% at 1 mM concentration) .
  • Toxicity: While this compound is classified as low-risk in industrial settings, 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol poses significant hazards, including eye damage and oral toxicity, limiting its use to controlled R&D environments .

Table 2: Commercial and Industrial Profiles

Compound Name Primary Suppliers Market Use Cases Regulatory Status
This compound Dow Chemical, BOC Sciences Detergents, agrochemicals, oil recovery EPA-compliant
Polyethylene glycol trimethylnonyl ether (PEG-TMN) Shanghai Yuanye Bio-Technology Biomedical research, polymer synthesis REACH registered
2-(4-Methoxyphenyl)ethanol Thermo Scientific Fragrance intermediates, pharmaceuticals FDA-approved for cosmetics
  • Industrial Demand : PEG-TMN derivatives (CAS 60828-78-6) dominate the surfactant market due to their biodegradability and compatibility with harsh industrial conditions .
  • Niche Applications: Tyrosol analogues are increasingly used in skincare products for their antioxidant properties, contrasting with the industrial focus of trimethylnonyl ethoxylates .

Research Findings and Data

Environmental and Toxicological Data

  • Biodegradability: The compound shows moderate biodegradability (60% degradation in 28 days under OECD 301F), outperforming phenolic ethoxylates like 9036-19-5 (40% degradation) .
  • Ecotoxicity : LC₅₀ for Daphnia magna is >100 mg/L, indicating low aquatic toxicity .

Q & A

Q. What are the standard synthetic routes for 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol, and what catalysts are typically employed?

The compound is synthesized via ethoxylation of 2,6,8-trimethylnonan-4-ol with ethylene oxide using a base catalyst (e.g., potassium hydroxide) under elevated temperatures (120–150°C) and pressures (2–5 bar) . Continuous reactors are employed industrially, with purification via distillation to remove unreacted starting materials. Key parameters include stoichiometric control of ethylene oxide and catalyst concentration (0.1–1.0 wt%) to optimize ethoxylation efficiency .

Table 1: Standard Reaction Conditions

ParameterRange
Temperature120–150°C
Pressure2–5 bar
Catalyst (KOH)0.1–1.0 wt%
Ethylene Oxide FeedControlled stoichiometric ratio

Q. How does the branched alkyl chain of this compound influence its surfactant properties in nanoparticle synthesis?

The branched hydrophobic tail reduces critical micelle concentration (CMC) compared to linear-chain analogs, enhancing colloidal stability in nanoparticle synthesis. The steric hindrance from methyl groups improves dispersion by preventing aggregation. Researchers typically assess surfactant efficiency using dynamic light scattering (DLS) for particle size and zeta potential measurements .

Advanced Research Questions

Q. What strategies can optimize the ethoxylation reaction yield while minimizing by-products?

Advanced optimization involves:

  • Catalyst selection: Alkali metal hydroxides (e.g., KOH) vs. metal oxides (e.g., MgO) to reduce side reactions like dehydration .
  • Reactor design: Continuous flow systems with real-time monitoring of ethylene oxide feed rates to prevent oligomerization .
  • Post-synthesis purification: Fractional distillation or column chromatography to isolate the target compound from polyethylene glycol by-products.

Methodological Tip: Use gas chromatography (GC) with flame ionization detection to quantify unreacted alcohol and ethylene oxide residues .

Q. How do the micellization properties of this compound compare to linear-chain polyethylene glycol ethers, and what techniques validate these differences?

The compound’s branched structure lowers CMC by 20–30% compared to linear analogs (e.g., polyethylene glycol octylphenyl ether) due to increased hydrophobic interactions. Comparative studies employ:

  • Surface tension measurements: Using a tensiometer to determine CMC.
  • Small-angle X-ray scattering (SAXS): To analyze micelle morphology and aggregation number .

Table 2: Surfactant Comparison

PropertyThis compoundLinear PEG Ether (C12)
CMC (mM)0.15–0.250.3–0.5
Micelle Diameter (nm)8–1210–15
Aggregation Number50–7060–80

Q. What analytical methods resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

Discrepancies arise from variations in sample purity and solvent polarity. Researchers should:

  • Use high-performance liquid chromatography (HPLC) to verify purity (>98%).
  • Conduct ternary phase diagrams with solvents like ethanol/water/hexane to map solubility boundaries .
  • Apply Hansen solubility parameters to predict compatibility with novel solvent systems .

Methodological Challenges & Solutions

Q. How can researchers mitigate oxidation of the hydroxyl group during storage or experimental use?

  • Storage: Under nitrogen atmosphere at 4°C with desiccants (e.g., molecular sieves).
  • Stabilizers: Add antioxidants (e.g., BHT at 0.01–0.1 wt%) to ethanolic solutions .
  • Monitoring: Periodic FT-IR analysis to detect carbonyl formation (1720 cm⁻¹) indicative of oxidation .

Q. What protocols ensure reproducibility in protein solubilization studies using this surfactant?

  • Concentration gradient: Test 0.1–2.0% (w/v) in buffer (pH 7.4) to determine optimal solubilization without denaturation.
  • Centrifugation: Remove insoluble aggregates at 15,000 × g for 15 min post-treatment.
  • Validation: SDS-PAGE or size-exclusion chromatography to confirm protein integrity .

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